3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its structure. This compound belongs to the oxazine family, which is known for its diverse biological and pharmacological activities . The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with 4-fluorobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the oxazine ring. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazine N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxazine N-oxides.
Reduction: Formation of dihydro-oxazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3-(4-Nitrophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in various applications .
Properties
Molecular Formula |
C14H12FNO |
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Molecular Weight |
229.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H12FNO/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8,13,16H,9H2 |
InChI Key |
BRAOHWIUZXJCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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